3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-1,3-thiazol-2-ylpropanamide
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Overview
Description
The compound "3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-1,3-thiazol-2-ylpropanamide" is a synthetic chemical entity with intriguing biological and chemical properties. It contains benzoxazole and thiazole moieties, which are known for their diverse pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-1,3-thiazol-2-ylpropanamide typically involves multiple steps:
Formation of Benzoxazole Core: : The starting materials for the benzoxazole core include salicylic acid and aniline derivatives. These undergo cyclization to form the benzoxazole ring.
Thiazole Synthesis: : Thiazole is often synthesized from thiourea and alpha-haloketones through cyclization.
Coupling Reaction: : The benzoxazole and thiazole intermediates are coupled through amide bond formation. This usually requires activating agents like EDCI (N-(3-Dimethylaminopropyl)-N’-ethylcarbodiimide) and reaction conditions like reflux in organic solvents.
Industrial Production Methods
For industrial production, process optimization is key. The steps typically involve:
Scalable Synthesis: : High-yield reactions under controlled conditions to ensure purity.
Purification: : Techniques like crystallization or chromatography to isolate the final product.
Quality Control: : Analytical methods (e.g., HPLC, NMR) to verify compound identity and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : It can undergo oxidation at the thiazole ring, potentially forming sulfoxides or sulfones.
Reduction: : The benzoxazole moiety can be reduced under specific conditions.
Substitution: : Both nucleophilic and electrophilic substitution reactions are feasible on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: : H2O2 or mCPBA for oxidation reactions.
Reducing Agents: : Sodium borohydride (NaBH4) or hydrogen gas (H2) with a catalyst.
Substitution Reactions: : Halogenating agents for electrophilic aromatic substitution.
Major Products
Oxidation: : Sulfoxide or sulfone derivatives.
Reduction: : Reduced forms of benzoxazole.
Substitution: : Halogenated benzoxazole or thiazole derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: : Used as an intermediate in synthesizing more complex pharmaceutical compounds.
Biology
Enzyme Inhibition Studies: : Potential inhibitor for enzymes with benzoxazole and thiazole binding sites.
Medicine
Antibacterial and Antifungal: : Exhibits biological activity against certain bacterial and fungal strains.
Industry
Material Science: : Precursor for polymers with specific properties.
Mechanism of Action
The mechanism by which 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-1,3-thiazol-2-ylpropanamide exerts its effects often involves binding to biological macromolecules, altering their function. The molecular targets may include:
Enzymes: : Inhibition by binding to the active site.
Receptors: : Modulation of receptor activity through binding interactions.
Pathways: : Disruption of cellular pathways, leading to the desired pharmacological effect.
Comparison with Similar Compounds
Similar Compounds
2-Benzoxazolinone Derivatives: : Shares the benzoxazole core.
Thiazole-based Compounds: : Similar in the thiazole moiety.
Amide-linked Heterocycles: : Resemblance in the amide bond linking heterocyclic rings.
Uniqueness
3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-1,3-thiazol-2-ylpropanamide is unique due to its combination of benzoxazole and thiazole moieties, providing a distinctive set of chemical and biological properties not commonly found in other compounds.
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Properties
IUPAC Name |
3-(2-oxo-1,3-benzoxazol-3-yl)-N-(1,3-thiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S/c17-11(15-12-14-6-8-20-12)5-7-16-9-3-1-2-4-10(9)19-13(16)18/h1-4,6,8H,5,7H2,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHVFBBCLFIVLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CCC(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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